molecular formula C30H36N2O7 B11626220 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11626220
M. Wt: 536.6 g/mol
InChI Key: YCMNTQSCRVPOGI-BYCLXTJYSA-N
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Description

This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a five-membered lactam ring with a hydroxyl group at position 2. Key structural features include:

  • 4-(Allyloxy)-3-methylbenzoyl group at position 4, providing electron-donating and hydrophobic properties.
  • 1-[3-(4-morpholinyl)propyl] chain, a hydrophilic morpholine moiety that enhances solubility and bioavailability .

The compound’s design aligns with structure-activity relationship (SAR) principles targeting kinase inhibition or antimicrobial activity, though specific biological data are unavailable in the provided evidence.

Properties

Molecular Formula

C30H36N2O7

Molecular Weight

536.6 g/mol

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H36N2O7/c1-5-15-39-23-9-8-22(18-20(23)2)28(33)26-27(21-7-10-24(36-3)25(19-21)37-4)32(30(35)29(26)34)12-6-11-31-13-16-38-17-14-31/h5,7-10,18-19,27,33H,1,6,11-17H2,2-4H3/b28-26+

InChI Key

YCMNTQSCRVPOGI-BYCLXTJYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)/O)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)O)OCC=C

Origin of Product

United States

Preparation Methods

The synthesis of 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves several stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The allyloxy and morpholinyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Addition: The double bonds in the allyloxy group can undergo addition reactions with halogens or hydrogen.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and morpholinyl groups can form hydrogen bonds with biological molecules, affecting their function. The allyloxy and dimethoxyphenyl groups can interact with hydrophobic regions of proteins, altering their conformation and activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The 3-hydroxy-pyrrol-2-one scaffold is conserved across analogs, but substitutions at positions 1, 4, and 5 modulate properties:

Compound ID/Name Position 1 Substituent Position 4 Aroyl Group Position 5 Aryl Group Key Data (Yield, mp, MW) Reference
Target Compound 3-(4-morpholinyl)propyl 4-(allyloxy)-3-methylbenzoyl 3,4-dimethoxyphenyl N/A (synthetic route inferred)
Compound 20 2-hydroxy-propyl 4-methyl-benzoyl 4-tert-butylphenyl 62% yield, mp 263–265°C, MW 408
Compound 25 2-hydroxy-propyl 4-methyl-benzoyl 3-trifluoromethylphenyl 9% yield, mp 205–207°C, MW 420
Compound 36 Allyl 4-methyl-benzoyl 4-isopropylphenyl 52% yield, mp 249–251°C, MW 376
Compound 51 3-methoxy-propyl 4-chloro-benzoyl 3-fluoro-4-trifluoromethylphenyl N/A (synthetic details provided)
Compound 3-(4-morpholinyl)propyl 4-(allyloxy)-3-methylbenzoyl 2-fluorophenyl N/A (structural analog)
Compound 3-(4-morpholinyl)propyl 4-(allyloxy)-3-methylbenzoyl 4-methoxyphenyl N/A (structural analog)

Substituent Effects on Physicochemical Properties

  • Position 1 (N-substituent):

    • Morpholinylpropyl (Target, –5): Enhances water solubility due to morpholine’s polarity and hydrogen-bonding capacity .
    • Hydroxypropyl/allyl (Compounds 20, 36): Lower polarity; allyl groups may reduce solubility but improve membrane permeability .
  • Position 4 (Aroyl group): 4-(Allyloxy)-3-methylbenzoyl (Target): Allyloxy groups introduce moderate hydrophobicity, while methyl enhances steric hindrance.
  • Position 5 (Aryl group): 3,4-Dimethoxyphenyl (Target): Methoxy groups enhance hydrogen-bond donor/acceptor capacity, favoring interactions with polar enzyme pockets. Trifluoromethyl/chloro (Compounds 25, 30): Electron-withdrawing groups may improve metabolic stability but reduce solubility .

Structure-Activity Relationship (SAR) Trends

While biological data are absent, SAR trends from analogs suggest:

Morpholinylpropyl at position 1 may improve pharmacokinetics (e.g., absorption, half-life) compared to hydroxypropyl or allyl groups .

3,4-Dimethoxyphenyl at position 5 could enhance binding affinity in kinase targets compared to mono-substituted aryl groups (e.g., 4-methoxyphenyl in ) .

Biological Activity

The compound 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes several functional groups that contribute to its biological activity:

  • Molecular Formula : C27H31N2O4
  • Molecular Weight : 463.56 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to influence various biochemical pathways by binding to enzymes or receptors, thereby altering their activity. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells by affecting the cell cycle.
  • Receptor Modulation : The presence of morpholine and allyloxy groups may enhance its affinity for certain receptors, influencing cellular signaling pathways.

Biological Activity Data

Activity Type Effect Reference
AntitumorInduces apoptosis in HepG2 cells
CytostaticInhibits growth in cancer cell lines
Enzyme InhibitionPotential inhibition of farnesyltransferase

Case Studies and Research Findings

  • Antitumor Activity
    • A study demonstrated that the compound exhibits significant antitumor activity against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The mechanism involved cell cycle arrest at the S phase and induction of apoptosis through mitochondrial pathways.
  • Enzyme Interaction
    • Research indicated that the compound could bind to farnesyltransferase, an enzyme crucial for tumor growth. Docking studies showed a favorable binding conformation similar to known inhibitors, suggesting potential as a therapeutic agent for cancer treatment.
  • Toxicity Profile
    • Preliminary toxicity assessments revealed moderate toxicity levels when administered orally. The compound was classified as toxic if swallowed and caused skin and eye irritation, necessitating caution in handling .

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